molecular formula C7H5ClN2 B1424153 2-(2-Chloropyridin-4-YL)acetonitrile CAS No. 1000565-45-6

2-(2-Chloropyridin-4-YL)acetonitrile

Cat. No.: B1424153
CAS No.: 1000565-45-6
M. Wt: 152.58 g/mol
InChI Key: JJUUSSZGXKUHJW-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-YL)acetonitrile is a chemical compound with the molecular formula C7H5ClN2. It is a versatile small molecule scaffold used in various fields of scientific research and industry. This compound is characterized by the presence of a chloropyridine ring and an acetonitrile group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-YL)acetonitrile typically involves the reaction of 2-chloropyridine with acetonitrile under specific conditions. One common method includes the use of an inert atmosphere and anhydrous conditions to ensure the purity of the product. The reaction mixture is heated to reflux, and the resulting product is purified through distillation[2][2].

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity and quality of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, nitriles, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-(2-Chloropyridin-4-YL)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloropyridine ring and acetonitrile group allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropyridin-4-YL)acetonitrile is unique due to its specific substitution pattern and the presence of both the chloropyridine ring and acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUUSSZGXKUHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700020
Record name (2-Chloropyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000565-45-6
Record name (2-Chloropyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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